2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione
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Overview
Description
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydrophthalazine-1,4-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves multiple steps, starting with the preparation of the pyridine ring with a trifluoromethyl group. One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The tetrahydrophthalazine-1,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phthalazine derivatives. Examples include:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) compounds .
- Bis(5-(Trifluoromethyl)pyridin-2-yl)amine derivatives .
Uniqueness
What sets 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione apart is its specific combination of the trifluoromethyl-pyridine moiety with the tetrahydrophthalazine-1,4-dione structure. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]-2H-phthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)8-5-6-11(18-7-8)20-13(22)10-4-2-1-3-9(10)12(21)19-20/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWISPUGLDMCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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